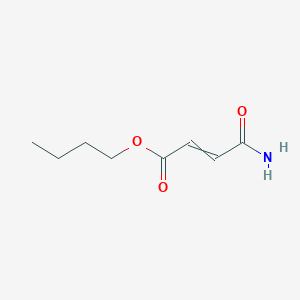![molecular formula C8H10ClNO2 B14307068 N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride CAS No. 112779-71-2](/img/structure/B14307068.png)
N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an acidic medium to facilitate the formation of the oxime. The general reaction scheme is as follows:
4-methoxybenzaldehyde+hydroxylamine hydrochloride→this compound
The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as zinc oxide can also enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones.
Reduction: Reduction of the oxime group can lead to the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Formation of nitrones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in inhibiting certain enzymes and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can lead to the modulation of various biochemical pathways, ultimately affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(4-methoxyphenyl)methylidene]hydroxylamine
- **N,N-Bis(4-methoxyphenyl)hydroxylamine
- **N-[(4-methoxyphenyl)methylidene]hydrazine
Uniqueness
N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride is unique due to its specific structural features, such as the presence of the methoxy group and the oxime functionality. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
112779-71-2 |
|---|---|
Molekularformel |
C8H10ClNO2 |
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8-4-2-7(3-5-8)6-9-10;/h2-6,10H,1H3;1H |
InChI-Schlüssel |
MKONXCSZEBMBCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


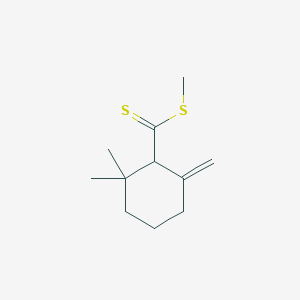
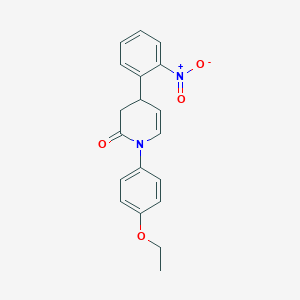
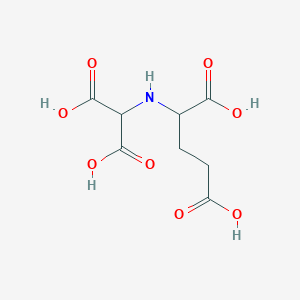
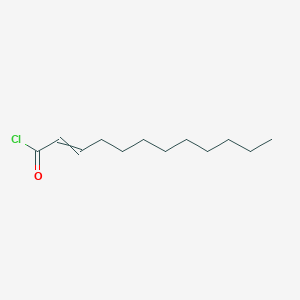
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)

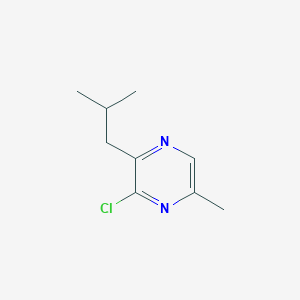
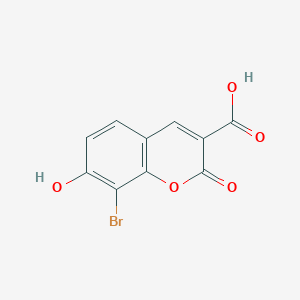
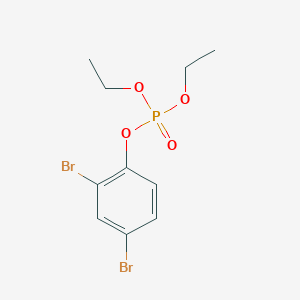
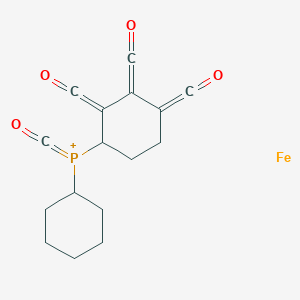
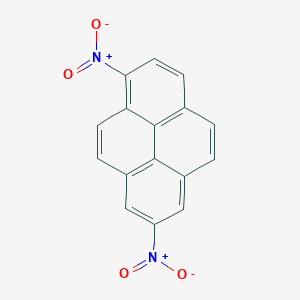
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)

